2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Description
Properties
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-7(2)14-10-8(6)4-3-5-9(10)11(12)13/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHRSRDLHFRGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=CC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of dehydrative cyclization reactions . Another method includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis and other advanced synthetic techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the benzofuran ring .
Scientific Research Applications
2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
- CAS No.: 133609-87-7
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- Structure : Features a benzofuran core with a fused dihydro ring (2,3-dihydrobenzofuran), two methyl groups at positions 2 and 3, and a carboxylic acid substituent at position 7 (Figure 1).
Key Properties :
- Class : Benzofuran carboxylic acid derivative.
- Physical State : Solid (typical of carboxylic acids).
Structural analogs differ in substituent positions, functional groups, and pharmacological relevance. Below is a detailed comparison (Table 1) and analysis.
Table 1: Structural and Functional Comparison of Benzofuran Carboxylic Acid Derivatives
Key Structural and Functional Differences
(a) Substituent Position and Steric Effects
- The target compound (2,3-dimethyl) and its 2,2-dimethyl isomer (CAS 42327-95-7) differ in methyl group placement.
- 4-Amino-5-chloro derivative (CAS 123654-26-2) has electron-withdrawing Cl and NH₂ groups, enhancing polarity and hydrogen-bonding capacity, critical for binding in pharmaceutical targets .
(b) Functional Group Impact
- Carboxylic Acid vs. Ester: Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate (CAS 1280665-55-5) contains an ester group, increasing lipophilicity compared to carboxylic acids, which may influence membrane permeability in drug design .
- Hydroxy Substituents: The 7-hydroxy derivative (CAS 1038374-76-3) adds a phenolic -OH group, enabling antioxidant activity via radical scavenging, a feature absent in the target compound .
(a) Pharmacological Potential
- Prucalopride Midbody: The 4-amino-5-chloro derivative is a critical intermediate for Prucalopride, a serotonin 5-HT₄ receptor agonist used for chronic constipation .
- Antioxidant Activity : Hydroxy-substituted analogs (e.g., 7-hydroxy-2,2-dimethyl) show promise in mitigating oxidative stress, though the target compound lacks this functionality .
(b) Material Science and Crystallography
(c) Commercial and Industrial Use
- The 2,2-dimethyl isomer (CAS 42327-95-7) is available commercially (Thermo Scientific) for research, while the 2,3-dimethyl target compound is cataloged by American Elements for bulk synthesis .
Biological Activity
2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS No. 103986-71-6) is a member of the benzofuran family, known for its diverse biological activities. This compound features a unique structural configuration that contributes to its pharmacological potential, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is CHO, with a molecular weight of 192.21 g/mol. Its physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 300.6 ± 41.0 °C (Predicted) |
| Density | 1.185 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.17 ± 0.60 (Predicted) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. A significant investigation focused on various derivatives demonstrated their ability to inhibit NF-κB transcriptional activity and exhibit cytotoxic effects against multiple human cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of benzofuran derivatives, compounds were tested against six human cancer cell lines: ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate). The results indicated that several derivatives exhibited potent cytotoxic activities at low micromolar concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| ACHN | <5 |
| HCT15 | <10 |
| MM231 | <8 |
| NUGC-3 | <15 |
| NCI-H23 | <12 |
| PC-3 | <20 |
These findings suggest that modifications in the benzofuran structure can significantly enhance anticancer activity, potentially leading to new therapeutic agents targeting NF-κB pathways .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the activation of NF-κB in LPS-stimulated macrophages, which is crucial for mediating inflammatory responses.
The proposed mechanism involves the inhibition of NF-κB translocation to the nucleus, thus preventing the expression of pro-inflammatory cytokines. This action may contribute to its therapeutic potential in treating conditions characterized by chronic inflammation.
Antimicrobial Efficacy Table
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
These results indicate potential for further exploration in developing antimicrobial agents based on this compound's structure .
Q & A
Q. What are the recommended synthetic routes for 2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid?
The synthesis typically involves cyclization of substituted benzofuran precursors. A common approach includes:
- Friedel-Crafts alkylation of dihydrobenzofuran derivatives with methyl groups in positions 2 and 3.
- Carboxylic acid introduction via oxidation of methyl or hydroxymethyl groups at position 7 using KMnO₄ or CrO₃ under controlled acidic conditions .
- Key intermediates : 2,3-dimethyl-2,3-dihydrobenzofuran derivatives with functional groups (e.g., hydroxymethyl) at position 7, followed by oxidation to the carboxylic acid .
Q. How is the compound characterized structurally and spectroscopically?
Primary techniques :
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic NMR studies : Assess temperature-dependent splitting to confirm restricted rotation in the dihydrofuran ring .
- X-ray crystallography : Validate spatial arrangement of substituents (e.g., dihedral angles between aromatic and dihydrofuran rings) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify conformational discrepancies .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Solvent screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation and improve crystal quality .
- SHELX refinement : Employ SHELXL for high-resolution refinement, particularly for handling twinning or disorder in the dimethyl groups .
- Example : A derivative (bis(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl) carbonate) was refined to R = 0.039 using SHELXL, confirming the dihydrofuran ring geometry .
Q. How can computational methods predict the compound’s reactivity in substitution reactions?
Q. What in vitro assays evaluate the compound’s biological activity?
- Enzyme inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using UV-Vis kinetics (e.g., inhibition of prostaglandin E₂ synthesis) .
- Antimicrobial testing : Perform microdilution assays (MIC values) against S. aureus or E. coli with compound concentrations ≥ 50 µM .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations to assess selectivity .
Data Contradiction & Validation
Q. How to address discrepancies in reported melting points or solubility?
Q. What orthogonal methods confirm the absence of regioisomeric impurities?
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate isomers, with MS detection for mass confirmation .
- NOESY NMR : Detect spatial proximity between the dimethyl groups and aromatic protons to rule out alternative substitution patterns .
Safety & Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
